6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one
Overview
Description
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one is a complex organic compound that belongs to the class of azocinoquinazolines This compound is characterized by its unique fused ring structure, which includes both azocine and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a quinazoline derivative, which is then subjected to cyclization reactions to form the azocine ring. Key steps in the synthesis may include:
Condensation reactions: Formation of the quinazoline core through condensation of appropriate amines and aldehydes.
Cyclization: Intramolecular cyclization to form the azocine ring, often facilitated by acidic or basic conditions.
Hydrogenation: Reduction of double bonds to achieve the hexahydro state.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further saturate the ring system or reduce functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Azocinoquinazolines: Other compounds in this class share the fused ring structure but may differ in the degree of saturation or the presence of additional functional groups.
Quinazoline Derivatives: Compounds with a quinazoline core but lacking the azocine ring.
Uniqueness
6,7,8,9,10,11-Hexahydro-13h-azocino[2,1-b]quinazolin-13-one is unique due to its specific ring structure and the combination of azocine and quinazoline moieties
Properties
IUPAC Name |
6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazolin-13-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-11-7-4-5-8-12(11)15-13-9-3-1-2-6-10-16(13)14/h4-5,7-8H,1-3,6,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGOLWDHKFBOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN2C(=NC3=CC=CC=C3C2=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434922 | |
Record name | 6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazolin-13-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58314-97-9 | |
Record name | 6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazolin-13-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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